molecular formula C19H21N3O3S B2872377 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 899972-27-1

1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Cat. No.: B2872377
CAS No.: 899972-27-1
M. Wt: 371.46
InChI Key: CMFNGXHSVFFZDC-UHFFFAOYSA-N
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Description

1-(5-(3-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 3-hydroxyphenyl group at position 5, a thiophen-2-yl group at position 3, and a morpholinoethanone moiety at position 1 (Fig. 1). Pyrazoline derivatives are recognized for their diverse pharmacological activities, including antitumor, antimicrobial, and central nervous system modulation . The presence of the 3-hydroxyphenyl group may enhance hydrogen-bonding interactions in biological systems, while the thiophene and morpholine substituents contribute to electronic and solubility properties .

Properties

IUPAC Name

1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-15-4-1-3-14(11-15)17-12-16(18-5-2-10-26-18)20-22(17)19(24)13-21-6-8-25-9-7-21/h1-5,10-11,17,23H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFNGXHSVFFZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative. The hydroxyphenyl group is incorporated through electrophilic aromatic substitution. Finally, the morpholinoethanone moiety is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The hydroxyphenyl group can participate in hydrogen bonding, while the thiophene and pyrazole rings can engage in π-π interactions with aromatic residues in proteins. The morpholinoethanone moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Pyrazoline Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference
1-(5-(3-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone 3-hydroxyphenyl (5), thiophen-2-yl (3) Morpholinoethanone, dihydro-pyrazole Target Compound
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone 4-hydroxyphenyl (5), thiophen-2-yl (3) Piperidinyl, dihydro-pyrazole
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4-methoxyphenyl (5), phenyl (3) Benzothiazole, methoxy
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 4-fluorophenyl (1), thiophen-2-yl (3) Fluorophenyl, phenol

Key Observations :

  • Substituent Position: The hydroxyl group on the phenyl ring (3- vs.
  • Heterocyclic Moieties : Replacement of morpholine with piperidine () or benzothiazole () modifies lipophilicity and steric bulk, impacting bioavailability.
  • Electron-Withdrawing Groups : Fluorine in introduces electron-withdrawing effects, which may enhance metabolic stability compared to hydroxyl or methoxy groups .

Key Observations :

  • Cyclocondensation : The target compound likely follows a pyrazoline formation route via hydrazine and α,β-unsaturated ketones, as seen in and .
  • Cross-Coupling : Advanced analogs (e.g., ) employ palladium-catalyzed reactions for introducing heteroaromatic groups, which are costlier but offer precision .

Physicochemical and Crystallographic Properties

Table 3: Elemental Analysis and Structural Data

Compound Calculated (%) C/H/N Found (%) C/H/N Crystallographic Software Reference
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione 65.34/4.98/13.85 65.37/5.26/13.95 Not reported
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Not reported Not reported SHELX-97

Key Observations :

  • Elemental Analysis : Close alignment of calculated and found values (e.g., ) validates synthesis purity.

Biological Activity

The compound 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

The synthesis of this compound typically involves the reaction of a thiophene derivative with hydrazine to form a pyrazole core, followed by further modification to introduce the morpholinoethanone moiety. The chemical structure is characterized by the presence of multiple functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor properties of various pyrazole derivatives, including the compound . In vitro assays demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines:

  • MCF-7 (breast cancer) : Limited activity was observed.
  • K562 (leukemia) : Notably, some derivatives showed high potency with GI50 values as low as 0.021 µM.
  • A549 (lung cancer) : Similar trends were noted with GI50 values around 0.69 µM for highly active compounds .

The specific compound under review may share these characteristics due to its structural similarities with potent pyrazole derivatives.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act as a tubulin polymerization inhibitor , disrupting microtubule dynamics critical for cell division and proliferation. This hypothesis is supported by findings from related compounds that have shown similar inhibitory effects on tubulin polymerization .

Study 1: In Vitro Evaluation

In a study assessing the antitumor efficacy of several pyrazole derivatives, it was found that modifications in the substituents on the pyrazole ring significantly influenced their activity. The most active compound demonstrated a capacity to inhibit tumor cell growth effectively while exhibiting lower toxicity towards normal cells .

Study 2: In Vivo Assessment

Preliminary in vivo studies indicated that selected pyrazole derivatives could inhibit tumor growth in xenograft models without significant side effects. These findings suggest a favorable therapeutic index for further development .

Data Tables

Compound NameCell LineGI50 (µM)Mechanism
This compoundK5620.021Tubulin Inhibition
This compoundA5490.69Tubulin Inhibition
Benzofuropyrazole DerivativeMCF-7>10Weak Activity

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